molecular formula C20H28ClNO2 B5122710 ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate

ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate

Cat. No. B5122710
M. Wt: 349.9 g/mol
InChI Key: SOCYVFOTOXULPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate, also known as CPP-109, is a chemical compound that belongs to the class of piperidine carboxylates. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), and is structurally similar to another compound, 4-methylaminorex. CPP-109 has been studied extensively for its potential therapeutic applications in treating addiction and other neurological disorders.

Mechanism of Action

Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate increases the levels of GABA in the brain, which can reduce the craving for drugs and alcohol. ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has also been shown to modulate the activity of the dopamine system, which is involved in the reward pathway of the brain.
Biochemical and Physiological Effects:
ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. Studies have shown that ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate can reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain. ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate can also increase the levels of GABA in the brain, which can reduce the craving for drugs and alcohol. Additionally, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been shown to have anti-convulsant properties and can reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate is its potential therapeutic applications in treating addiction and other neurological disorders. ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been extensively studied in animal models and has shown promising results in reducing drug-seeking behavior. Additionally, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been shown to have anti-convulsant properties, which can be useful in treating seizures.
One of the limitations of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate is its complex synthesis process, which requires specialized equipment and expertise. Additionally, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate. One area of research is to further investigate the safety and efficacy of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate in humans. Clinical trials are needed to determine the optimal dosage and treatment duration of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate in treating addiction and other neurological disorders.
Another area of research is to investigate the potential of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate in combination with other drugs or therapies. For example, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate may be effective in combination with behavioral therapies or other medications in treating addiction.
Finally, further research is needed to better understand the mechanisms of action of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate. By understanding how ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate works in the brain, researchers may be able to identify new targets for treating addiction and other neurological disorders.

Synthesis Methods

The synthesis of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate involves the reaction of ethyl 4-(4-chlorobenzyl)-1-cyclopentanecarboxylate with piperidine in the presence of a catalyst. The resulting product is then hydrolyzed to form ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate. The synthesis of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. Studies have shown that ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate can effectively reduce drug-seeking behavior in animal models of addiction. ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA in the brain. By increasing the levels of GABA in the brain, ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate can reduce the craving for drugs and alcohol.

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methyl]-1-cyclopentylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO2/c1-2-24-19(23)20(15-16-7-9-17(21)10-8-16)11-13-22(14-12-20)18-5-3-4-6-18/h7-10,18H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCYVFOTOXULPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2CCCC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate

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